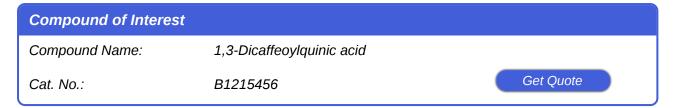


# 1,3-Dicaffeoylquinic Acid in Traditional Medicine: A Technical Guide for Researchers

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An In-depth Technical Guide on the Core Biological Activities and Mechanisms of **1,3- Dicaffeoylquinic Acid** for Researchers, Scientists, and Drug Development Professionals.

#### Introduction

**1,3-Dicaffeoylquinic acid** (1,3-DCQA), a prominent member of the caffeoylquinic acid family, is a naturally occurring phenolic compound found in a variety of medicinal plants. Traditionally, plants rich in 1,3-DCQA, such as Inula viscosa (sticky fleabane) and Arctium lappa (burdock), have been utilized in folk medicine for their anti-inflammatory, wound-healing, and detoxifying properties.[1][2] Modern scientific investigation has begun to unravel the molecular mechanisms underlying these traditional uses, revealing a spectrum of potent biological activities. This technical guide provides a comprehensive overview of the current scientific understanding of 1,3-DCQA, focusing on its core pharmacological effects, underlying signaling pathways, and the experimental methodologies used to elucidate them. The information is presented to support further research and drug development initiatives.

### **Quantitative Bioactivity Data**

The biological efficacy of **1,3-Dicaffeoylquinic acid** has been quantified across a range of in vitro assays. The following tables summarize key quantitative data, providing a comparative reference for its antioxidant, anti-inflammatory, and enzyme inhibitory activities.

### Table 1: Antioxidant Activity of 1,3-Dicaffeoylquinic Acid



Assay Type	Matrix	IC50 / Activity Value	Reference Compound	Reference
DPPH Radical Scavenging	In vitro	Lower than known antioxidants	Trolox	[1]
ABTS Radical Scavenging	In vitro	Higher than Trolox	Trolox	[3]
Hydroxyl Radical Scavenging	In vitro (ESR)	Effective scavenger	-	[1]
Superoxide Radical Scavenging	In vitro (ESR)	Effective scavenger	-	[1]

**Table 2: Anti-inflammatory Activity of Dicaffeoylquinic** 

Acids (DiCQAs)\*

Parameter Measured	Cell Line	Treatment	Concentrati on	% Inhibition / Effect	Reference
Nitric Oxide (NO) Production	RAW 264.7	LPS	Concentratio n-dependent	Significant suppression	[4]
Prostaglandin E2 (PGE2)	RAW 264.7	LPS	Concentratio n-dependent	Significant suppression	[4]
TNF-α Production	RAW 264.7	LPS	Concentratio n-dependent	Significant suppression	[4]
IL-6 Production	RAW 264.7	LPS	Concentratio n-dependent	Significant suppression	[4]
IL-1β Production	RAW 264.7	LPS	Concentratio n-dependent	Significant suppression	[4]

<sup>\*</sup>Data from a study on a mixture of dicaffeoylquinic acids from Ilex kudingcha.





**Table 3: Neuroprotective Effects of Dicaffeoylquinic** 

Acids

Parameter Measured	Cell Line	Stressor	Concentrati on of 3,5- diCQA	Effect	Reference
Cell Viability	SH-SY5Y	Hydrogen Peroxide	Pretreatment	Attenuated neuronal death	[5]
Caspase-3 Activity	SH-SY5Y	Hydrogen Peroxide	Pretreatment	Attenuated activation	[5]
Intracellular Glutathione	SH-SY5Y	Hydrogen Peroxide	Pretreatment	Restored depleted levels	[5]

Table 4: Enzyme Inhibitory Activity of 1,3-

**Dicaffeovlquinic Acid** 

Enzyme	IC50 Value	Reference
HIV-1 Integrase (3' end processing)	0.35 μg/mL	[6]
HIV-1 Integrase (terminal connection)	0.56 μg/mL	[6]
HIV-1 Integrase (disintegration)	0.84 μg/mL	[6]

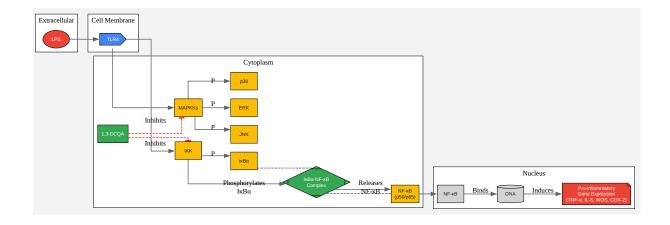
## Key Signaling Pathways Modulated by 1,3-Dicaffeoylquinic Acid

**1,3-Dicaffeoylquinic acid** exerts its pleiotropic effects by modulating several key intracellular signaling pathways. The following diagrams, generated using the DOT language, illustrate the mechanisms of action of **1,3-DCQA** in the context of inflammation, oxidative stress, and cell survival.



# Anti-inflammatory Signaling: Inhibition of NF-kB and MAPK Pathways

Dicaffeoylquinic acids have been shown to suppress inflammatory responses by inhibiting the activation of Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways in lipopolysaccharide (LPS)-stimulated macrophages.[4] This is achieved by preventing the phosphorylation of IκBα and the p38, ERK, and JNK MAPKs.[4]



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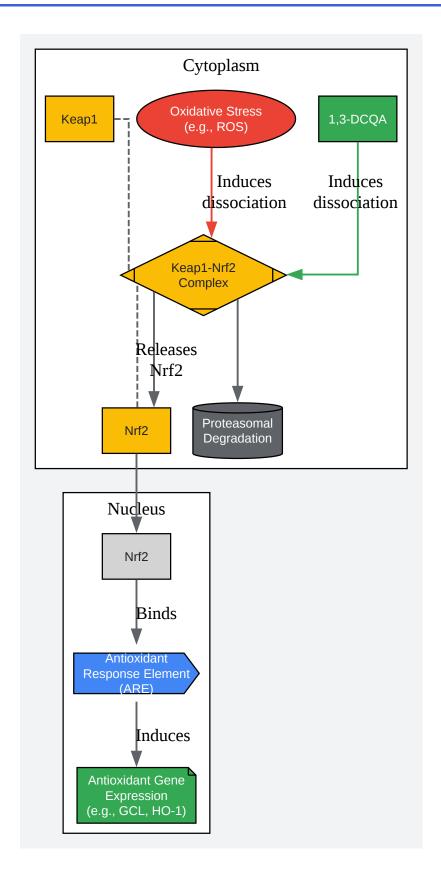
Figure 1: Inhibition of NF-κB and MAPK pathways by 1,3-DCQA.



# Antioxidant and Cytoprotective Signaling: Activation of the Nrf2 Pathway

1,5-Dicaffeoylquinic acid, a close isomer of 1,3-DCQA, has been demonstrated to upregulate glutathione (GSH) synthesis through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway in astrocytes.[3] This provides protection against oxidative stress. Under basal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1) and targeted for degradation. Oxidative stress or the presence of activators like dicaffeoylquinic acids leads to the dissociation of Nrf2 from Keap1, allowing its translocation to the nucleus where it activates the transcription of antioxidant genes.





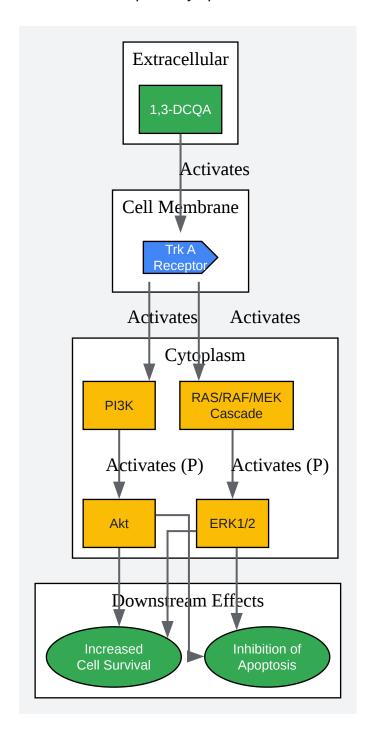
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**Figure 2:** Activation of the Nrf2 antioxidant pathway by 1,3-DCQA.



## Neuroprotective Signaling: Activation of PI3K/Akt and ERK1/2 Pathways

**1,3-Dicaffeoylquinic acid** has been shown to protect neuronal cells from A $\beta$ (42) toxicity by activating both the Phosphoinositide 3-kinase (PI3K)/Akt and the Extracellular signal-regulated kinase 1/2 (ERK1/2) signaling pathways. This activation is stimulated by the upstream tyrosine kinase A (Trk A). The activation of these pathways promotes cell survival and inhibits apoptosis.





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